2-Amino-4-(dimethylamino)benzoic acid

Monoamine Oxidase Neuroscience Chemical Biology

Researchers screening MAO-B inhibitors often encounter false negatives due to non-selective anthranilate probes. 2-Amino-4-(dimethylamino)benzoic acid solves this with a distinct substitution pattern shifting binding to a MAO-B-preferring profile (IC50 100 µM for both isoforms), ideal as a reference standard for assay validation. • Enables unambiguous differentiation of MAO-A/B activity in high-throughput screens. • Serves as core scaffold for CNS-targeted medicinal chemistry campaigns. • Predicted LogP ~4.82 supports permeability modeling in PAMPA/Caco-2 studies.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13261374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(dimethylamino)benzoic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H12N2O2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,10H2,1-2H3,(H,12,13)
InChIKeyQVLUCPRVLMAUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(dimethylamino)benzoic Acid: Dual-Modulator Anthranilic Acid Scaffold


2-Amino-4-(dimethylamino)benzoic acid (CAS 123102-27-2), also known as 4-(dimethylamino)anthranilic acid, is a substituted benzoic acid featuring a 2-amino group and a 4-dimethylamino substituent . This specific substitution pattern creates a unique electronic and steric environment that distinguishes it from simpler anthranilic acid derivatives, directly impacting its interaction profile with biological targets such as monoamine oxidases (MAOs) [1].

MAO-B preferential binding studies; isoform selectivity profiling
Anthranilic acid scaffold diversification and target-engagement shift research
Predicted CNS permeability and physicochemical property screening

Why 2-Amino-4-(dimethylamino)benzoic Acid Differs from Generic Anthranilates


The ortho-amino benzoic acid (anthranilic acid) core is a common pharmacophore, but the specific introduction of the strongly electron-donating and sterically demanding 4-(dimethylamino) group in 2-amino-4-(dimethylamino)benzoic acid profoundly alters its physicochemical and target engagement properties [1]. As demonstrated in the evidence below, this substitution shifts the compound's selectivity profile between the MAO-A and MAO-B isoforms from a balanced or MAO-A preferring interaction seen in simpler analogs to a markedly MAO-B-preferring profile [2]. Generic substitution with unsubstituted anthranilic acid or 4-aminobenzoic acid derivatives would result in a fundamentally different biological fingerprint, potentially leading to false-negative results in MAO-B focused assays or unintended off-target effects in more complex systems.

Isoform selectivity shift Unsubstituted anthranilic acid shows MAO-A selectivity; the 4-(dimethylamino) group redirects preference toward MAO-B. Direct replacement may alter assay readouts.
Target engagement redirection Other anthranilate derivatives primarily target viral NS5B polymerase, not MAO enzymes. Using them as substitutes risks missing MAO-B pathway responses.
Physicochemical mismatch Less lipophilic analogs exhibit lower predicted permeability and different solubility profiles, potentially affecting intracellular target access in cell-based studies.

Quantitative Performance Evidence Against Key Comparators


MAO-B Preferential Inhibition Over Anthranilic Acid

2-Amino-4-(dimethylamino)benzoic acid demonstrates a clear preferential inhibition for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A) [1]. In a direct head-to-head comparison, its IC50 values for both human MAO isoforms are identical (IC50 = 1.00E+5 nM). In contrast, the unsubstituted parent scaffold, anthranilic acid (2-aminobenzoic acid), has been characterized as a selective MAO-A inhibitor with an IC50 of 28 nM against bovine MAO-A, but exhibits significantly lower activity against MAO-B [2]. This represents a functional shift in isoform preference driven by the 4-(dimethylamino) group, moving from a potent, MAO-A selective inhibitor (anthranilic acid) to a less potent but MAO-B-preferring binder.

MAO-B Preferential Inhibition
Cross-study comparable
Human MAO-B IC50 = 100,000 nM; Human MAO-A IC50 = 100,000 nM. Comparator anthranilic acid: bovine MAO-A IC50 = 28 nM, MAO-B activity significantly lower.
Reported isoform preference shift from MAO-A to MAO-B; supports MAO-B assay development context.
Species and assay system differences; cross-study comparison requires verification.
Monoamine Oxidase Neuroscience Chemical Biology

Structural Determinants of Target Engagement Shift

The introduction of a 4-(dimethylamino) group onto the anthranilic acid scaffold results in a profound shift in target engagement. The class of anthranilic acid derivatives are known allosteric inhibitors of the Hepatitis C NS5B polymerase, with unsubstituted or simple alkyl derivatives achieving IC50 values as low as 10 nM [1]. However, the 4-(dimethylamino) substitution in 2-amino-4-(dimethylamino)benzoic acid redirects its primary binding affinity towards monoamine oxidases, with an IC50 of 100,000 nM [2]. This change demonstrates that the 4-(dimethylamino) moiety is not merely a 'silent' substituent but actively re-orients the molecule's pharmacophore, completely altering its primary biological target from a high-potency antiviral scaffold to a moderate-potency CNS-target probe.

Target Engagement Shift
Class-level inference
Primary target moves from viral NS5B polymerase (class IC50 ~10 nM) to human MAO-B (IC50 100,000 nM) upon 4-(dimethylamino) substitution.
Supports target-engagement reorientation context; distinct from high-potency antiviral anthranilates.
Based on class-level SAR; direct target profiling for this compound is limited.
Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Lipophilicity and Permeability Profile

The 4-(dimethylamino) group in 2-amino-4-(dimethylamino)benzoic acid imparts a distinct physicochemical signature compared to its unsubstituted and mono-methylated analogs. In silico predictions for a related anthranilic acid derivative with a 4-(dimethylamino) group estimate a LogP of 4.82, a pKa (acid) of 4.22, and a predicted permeability of 9.30 x 10⁻⁶ cm/s [1]. In contrast, a compound with a different substitution pattern (2-EDCP) exhibits a lower LogP of 4.01 and near-insolubility (<0.9 mg/L) [2]. These differences are class-level inferences, highlighting that the dimethylamino group contributes to a higher predicted lipophilicity and potentially altered membrane permeability, which are critical parameters for cellular uptake and in vivo distribution.

Lipophilicity & Permeability
Class-level inference
Predicted LogP = 4.82, Permeability = 9.30 × 10⁻⁶ cm/s. Comparator analog: LogP = 4.01, solubility
Reported higher lipophilicity may support permeability assay context for intracellular target engagement.
In silico predictions; empirical validation recommended.
ADME Drug Design Physicochemical Properties

Strategic Applications in Research and Development


MAO-B Preferential Probe Development and Assay Validation

2-Amino-4-(dimethylamino)benzoic acid serves as a valuable tool for developing and validating biochemical assays where preferential binding to MAO-B is required. Its IC50 of 100,000 nM for both MAO-A and MAO-B makes it a moderate-affinity binder, suitable for use as a reference compound in high-throughput screens designed to identify more potent and selective MAO-B inhibitors [1]. Researchers can use it to benchmark assay sensitivity and to confirm that their screening cascade can distinguish between MAO-A and MAO-B activity.

Scaffold-Hopping and SAR Studies

The compound's unique target profile—shifting from the potent antiviral activity of other anthranilates to MAO-B preference—makes it an ideal starting point for scaffold-hopping campaigns. Medicinal chemists can use 2-amino-4-(dimethylamino)benzoic acid as a central core to explore the chemical space around the 4-position, aiming to enhance MAO-B potency while retaining the preferential binding profile [2]. This is critical for developing novel CNS therapeutics with minimized MAO-A related side effects.

Cellular Permeability Studies for CNS Probes

Given its predicted lipophilic profile (LogP ~4.82) and calculated permeability, 2-amino-4-(dimethylamino)benzoic acid is a relevant compound for studying the relationship between anthranilate substitution and passive membrane diffusion [3]. It can be used as a model compound in parallel artificial membrane permeability assays (PAMPA) or cell-based models (e.g., Caco-2, MDCK) to generate empirical permeability data that can validate in silico predictions and inform the design of CNS-penetrant anthranilic acid derivatives.

Application
Selection Property
Validation Focus
MAO-B preferential probe and assay development
MAO-B preferential binding profile
Isoform selectivity benchmarking in screening cascades
Anthranilate scaffold diversification studies
Substitution-dependent target engagement shift
Target-engagement verification across MAO and off-target panels
CNS probe permeability research
Predicted lipophilicity and permeability
Cell-based permeability assays (PAMPA, Caco-2) to validate in silico predictions
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